2-(2-Methyl-1H-inden-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1H-inden-3-yl)acetic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system substituted with a methyl group at the 2-position and an acetic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-inden-3-yl)acetic acid typically involves the reaction of 2-methylindene with acetic acid derivatives. One common method includes the use of a Friedel-Crafts acylation reaction, where 2-methylindene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and heat.
Reduction: LiAlH4, H2 with a palladium catalyst, and ethanol.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3, H2SO4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(2-Methyl-1H-inden-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals[][3].
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-inden-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in cell division and growth.
2-Methylindole-3-acetic acid: A derivative with similar structural features but different biological activities.
5-Fluoro-2-methyl-1H-indene-3-acetic acid:
Uniqueness
2-(2-Methyl-1H-inden-3-yl)acetic acid is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4709-50-6 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(2-methyl-3H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C12H12O2/c1-8-6-9-4-2-3-5-10(9)11(8)7-12(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
YHQYMZZGPRHDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.